Home > Products > Screening Compounds P81909 > 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine - 1159942-71-8

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-3500902
CAS Number: 1159942-71-8
Molecular Formula: C7H8N4S
Molecular Weight: 180.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It exhibits good enzyme inhibitory activity with an IC50 value of 4.8 nM []. Additionally, it demonstrates inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level with an IC50 value of 17 nM []. The compound shows improved solubility in lotion formulations due to the introduction of a methoxy group to the benzothiazole ring and the disruption of planarity between the imidazole and thiazole rings [].

6-(5-Methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

  • Compound Description: This compound serves as a precursor in the synthesis of a series of novel pyrazolinyl thiazoles containing 1,2,3-triazole and imidazo[2,1-b]thiazole moieties []. These heterocyclic compounds were synthesized through simple and efficient procedures, resulting in high yields [].

2-Amino-4-substituted phenylthiazoles

  • Compound Description: This class of compounds serves as a key intermediate in the synthesis of biologically active quinazolin-4-ones []. These quinazolin-4-ones demonstrate potential as anticancer agents, particularly against colorectal cancer [].
Overview

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by the presence of both thiazole and pyrazole rings. Its molecular formula is C8_{8}H9_{9}N3_{3}S, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound serves as a significant building block in synthesizing various pharmacologically active molecules, making it valuable in drug discovery and development.

Source

The compound can be synthesized through several chemical reactions, with various methods documented in scientific literature. It is also commercially available from chemical suppliers for research purposes.

Classification

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine belongs to the class of heterocyclic compounds, specifically categorized under thiazole and pyrazole derivatives. It is often studied for its potential applications in antimicrobial and antifungal activities .

Synthesis Analysis

Methods

The synthesis of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine typically involves the formation of the thiazole ring followed by the construction of the pyrazole ring. A common synthetic route includes:

  1. Formation of Thiazole Ring: The reaction of 4-methylthiazole-2-carboxylic acid with hydrazine hydrate leads to the formation of a hydrazide intermediate.
  2. Cyclization: This intermediate is cyclized with an appropriate diketone under acidic or basic conditions to yield the pyrazole ring.

Technical Details

The synthesis can be optimized for high yield and purity using advanced techniques such as continuous flow reactors and purification methods like recrystallization and chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine consists of a thiazole ring fused to a pyrazole moiety. The specific arrangement of atoms contributes to its unique chemical properties.

Data

  • Molecular Formula: C8_{8}H9_{9}N3_{3}S
  • Molecular Weight: Approximately 185.24 g/mol
  • Melting Point: Specific melting point data is not widely reported but can be determined experimentally during synthesis.
Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in the presence of a catalyst.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Halogenating agents such as thionyl chloride followed by nucleophilic substitution processes.

Major Products Formed

These reactions can yield various derivatives that may possess different biological activities.

Mechanism of Action

The mechanism of action for 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is still under investigation, but it is believed to involve interactions with biological targets such as enzymes or receptors relevant to antimicrobial activity. Environmental factors like pH and temperature may influence its efficacy and stability .

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include its solubility characteristics, which can vary based on solvent type and concentration. Specific data on solubility have not been extensively documented.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of amino compounds, particularly in substitution reactions .
Applications

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has several scientific applications:

  1. Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
  2. Biology: Investigated for potential antimicrobial and antifungal properties.
  3. Medicine: Explored for its role in drug discovery aimed at developing new therapeutic agents.
  4. Industry: Utilized in creating new materials and chemical sensors due to its unique structural features .
Introduction to Heterocyclic Architectures in Medicinal Chemistry

Role of Thiazole-Pyrazole Hybrids in Bioactive Molecule Design

Thiazole-pyrazole hybrids represent a strategically important class of heterocyclic architectures in medicinal chemistry due to their broad-spectrum bioactivities and capacity for targeted molecular interactions. These hybrid systems leverage the complementary pharmacological profiles of both rings: the thiazole moiety contributes to electron-rich aromaticity and hydrogen-bonding capability, while the pyrazole ring offers metabolic stability and conformational rigidity [1]. This combination enables precise interactions with diverse biological targets, including kinases, bacterial enzymes, and viral proteases [2].

The molecular hybridization approach significantly enhances bioactivity through several mechanisms: (1) Improved target affinity via simultaneous engagement of multiple binding pockets; (2) Enhanced pharmacokinetic profiles through balanced lipophilicity-hydrophilicity ratios; and (3) Circumvention of resistance mechanisms in microbial and cancer targets [1] [5]. For instance, pyrazole-thiazole conjugates demonstrate dual inhibitory action against both cyclooxygenase (COX) and bacterial gyrase, addressing resistance development in Gram-positive pathogens [2]. The structural versatility of these hybrids allows extensive optimization, as evidenced by their activity against mycobacterial targets like CYP51 (lanosterol 14α-demethylase) and InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis [5].

Table 1: Bioactivity Spectrum of Representative Thiazole-Pyrazole Hybrids

Structural FeaturesBiological ActivityPotency RangePrimary Mechanism
5-Amino-pyrazole core linked to 4-methylthiazoleAntimycobacterialMIC: 12.5 µg/mL (H37Rv)CYP51 inhibition
Pyrazoline-thiazolidinone conjugateBroad-spectrum antimicrobialMIC: 4-16 µg/mL (MRSA)Cell membrane disruption
Thiazolyl-1,2,3-triazolyl-pyrazoleAntifungalMIC: 5.1 µg/mL (A. niger)Ergosterol biosynthesis inhibition
Trifluoromethyl-substituted hybridAnticancerIC₅₀: 7.30-26.72 µMKinase inhibition

Historical Evolution of Thiazolyl-Pyrazolyl Scaffolds in Antimicrobial and Anticancer Research

The investigation of thiazolyl-pyrazolyl scaffolds has evolved through three distinct phases in medicinal chemistry. The initial exploratory phase (1980s-2000s) focused on simple 2-aminothiazole derivatives conjugated with unsubstituted pyrazoles, primarily evaluated for basic antimicrobial activity against model organisms like E. coli and S. aureus [2]. These early hybrids demonstrated moderate activity (MIC 100-500 µg/mL), but revealed crucial structure-activity relationships (SAR), particularly the importance of electron-donating groups at the thiazole C4 position for enhancing bacterial membrane penetration [2].

The second generation (2000-2015) incorporated structural complexity through triazole linkers and optimized substituents. Khalil's seminal work demonstrated that acetyl glucoside-modified pyrazolyl-thiazoles exhibited 8-fold potency improvement (MIC 25 µg/mL) against B. subtilis compared to first-generation compounds, attributed to enhanced water solubility and target affinity [4]. This period also witnessed the expansion into anticancer research, where 3-(p-chlorophenyl)-1-phenylpyrazole-thiazole hybrids showed selective cytotoxicity against lung cancer cell lines through tubulin polymerization inhibition [5] [8].

The current generation (2015-present) focuses on target-guided synthesis against validated biological targets. Hybrids such as compound 6i (featuring a trifluoromethyl group) achieve MIC values of 12.5 µg/mL against M. tuberculosis H37Rv through specific CYP51 binding, as confirmed by molecular docking studies [5]. Modern design incorporates computational approaches including DFT calculations and ADME prediction to optimize electronic properties and pharmacokinetic profiles simultaneously. The evolution toward molecular target specificity is exemplified by recent hybrids designed as dual InhA-VEGFR2 inhibitors for integrated antitubercular host-directed therapy [5] [8].

Table 2: Key Milestones in Thiazole-Pyrazole Hybrid Development

Time PeriodDesign ApproachRepresentative CompoundTherapeutic Advance
1980-2000Simple conjugated systems2-(1H-pyrazol-5-yl)thiazoleBaseline antimicrobial activity (MIC 100-500 µg/mL)
2000-2015Triazole-linked hybrids4-(1H-pyrazol-5-ylmethyl)-1,3-thiazol-2-amineImproved antifungal potency (MIC 25-50 µg/mL)
2015-PresentTarget-guided multifunctional hybrids3-(Trifluoromethyl)-1-[4-(p-tolyl)thiazol-2-yl]-1H-pyrazol-5-amineSelective antitubercular (MIC 12.5 µg/mL) and anticancer activity

Classification of 4-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Within Privileged Heterocyclic Pharmacophores

The compound 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS: 1171174-91-6) exemplifies a privileged pharmacophore due to its balanced molecular properties and strategic positioning within medicinal chemistry space. Its structural architecture comprises three key pharmacophoric elements: (1) The 4-methylthiazole ring provides aromatic π-system functionality for hydrophobic pocket interactions; (2) The 5-aminopyrazole moiety serves as both hydrogen-bond donor (NH₂) and acceptor (pyridinic nitrogen); and (3) The direct C-C bond between heterocycles maintains planarity for optimal DNA intercalation or enzyme binding [6].

This hybrid occupies a strategic position within chemical space, evidenced by calculated properties: Molecular weight (270.35 g/mol), hydrogen bond acceptors (4 atoms), hydrogen bond donors (2 atoms), and calculated logP (2.78) all comply with Lipinski's rule of five for drug-likeness [6]. The molecule contains three hydrogen-bonding sites that facilitate target engagement: The pyrazole-NH (donor), thiazole nitrogen (acceptor), and primary amine (bifunctional donor/acceptor). These features enable interactions with biological targets including fungal CYP51 through coordination to heme iron, and bacterial DNA gyrase via binding to the ATP pocket [5] [6].

When classified within existing hybrid scaffolds, this compound bridges pyrazolyl-thiazole amines and aminopyrazolyl-thiazoles. Its bioactivity profile aligns with antimycobacterial chemotypes but distinguishes itself through the unsubstituted amino group at pyrazole-C5, which enhances solubility and reduces metabolic deactivation compared to N-alkylated analogs. The 4-methyl group on the thiazole ring provides optimal electron-donating capacity without steric hindrance observed in bulkier aryl substituents [5] [6]. The compound serves as a versatile synthon for further derivatization, particularly through acylation or Schiff base formation at the primary amine, enabling chemical expansion while preserving core pharmacophore integrity [6].

Table 3: Molecular Properties and Pharmacophore Features

ParameterValue/DescriptionMedicinal Chemistry Significance
Systematic Name3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-aminePrecise chemical identification
Molecular FormulaC₁₄H₁₄N₄SBalanced heteroatom content for bioactivity
Hydrogen Bond Donors2 (NH₂ + pyrazole-NH)Target engagement capability
Hydrogen Bond Acceptors4 (thiazole-N, pyrazole-N, NH₂)Enhanced binding affinity
logP (Calculated)2.78Optimal membrane permeability
Key Pharmacophores4-Methylthiazole, 5-aminopyrazoleSynergistic bioactivity
Derivatization SitesC5-amino group, thiazole-C2SAR expansion potential

Properties

CAS Number

1159942-71-8

Product Name

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C7H8N4S/c1-4-3-12-7(10-4)5-2-9-11-6(5)8/h2-3H,1H3,(H3,8,9,11)

InChI Key

NKIPKFWIXYDXIL-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)C2=C(NN=C2)N

Canonical SMILES

CC1=CSC(=N1)C2=C(NN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.